molecular formula C19H20N4O3S B2408074 N-(3-(methylthio)phenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1207031-38-6

N-(3-(methylthio)phenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2408074
CAS No.: 1207031-38-6
M. Wt: 384.45
InChI Key: JBDIFHATDFZIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(methylthio)phenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Compounds

  • Synthesis of Novel Heterocyclic Compounds

    Kumar and Mashelker (2007) explored the synthesis of novel heterocyclic compounds, including those with pyrazolo[4,3-c]pyridine structures, potentially possessing hypertensive activity (Kumar & Mashelker, 2007).

  • Structural Studies and Transformation

    Gubaidullin et al. (2014) investigated the structure and transformation products of similar pyrazolo[4,3-c]pyridin compounds, revealing insights into their stability and reactivity (Gubaidullin et al., 2014).

  • Derivative Synthesis for Medical Applications

    Yamamoto et al. (2016) identified derivatives of pyrazolo[4,3-c]pyridin as potent inhibitors for specific medical applications, showcasing the compound's relevance in drug discovery (Yamamoto et al., 2016).

  • Functionalized Carboxamides Synthesis

    Grošelj et al. (2015) focused on synthesizing functionally diverse 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, illustrating the versatility of pyrazolo[4,3-c]pyridine derivatives (Grošelj et al., 2015).

  • Conversion into Heteroaryl Derivatives

    Stanovnik et al. (2003) demonstrated the conversion of related compounds into heteroaryl derivatives, expanding the chemical utility of pyrazolo[4,3-c]pyridines (Stanovnik et al., 2003).

Biological Activity and Applications

  • Anticancer and Anti-inflammatory Agents

    Rahmouni et al. (2016) synthesized a series of pyrazolo[4,3-c]pyridine derivatives for potential use as anticancer and anti-5-lipoxygenase agents, emphasizing the compound's pharmaceutical significance (Rahmouni et al., 2016).

  • Mycobacterium tuberculosis Inhibitors

    Samala et al. (2013) developed pyrazolo[4,3-c]pyridine derivatives as novel inhibitors for Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases (Samala et al., 2013).

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-27-14-6-2-4-12(8-14)20-18(24)15-10-23(9-13-5-3-7-26-13)11-16-17(15)21-22-19(16)25/h2,4,6,8,10-11,13H,3,5,7,9H2,1H3,(H,20,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDIFHATDFZIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CN(C=C3C2=NNC3=O)CC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.